2-Amino-1-(2-chlorophenyl)ethanol hydrochloride

描述

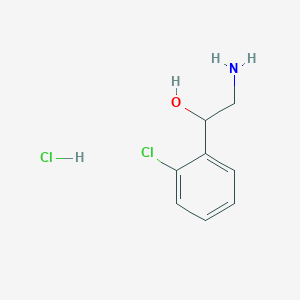

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is an ethanolamine derivative featuring a 2-chlorophenyl substituent. Its molecular formula is C₈H₁₁Cl₂NO, with a molecular weight of 208.08 g/mol (calculated from and ). The compound is identified by CAS RN 16442-79-8 and EC number 240-495-2 . Structurally, it consists of an ethanol backbone linked to a 2-chlorophenyl group and an amino group, protonated as a hydrochloride salt.

属性

IUPAC Name |

2-amino-1-(2-chlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTIVJJQSYZVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590047 | |

| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40570-86-3 | |

| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthesis Overview

The synthesis of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride typically involves several key steps:

Formation of Intermediate : The reaction begins with 2-chlorobenzaldehyde reacting with nitromethane to form 2-nitro-1-(2-chlorophenyl)ethanol.

Reduction Step : This intermediate is then reduced to 2-amino-1-(2-chlorophenyl)ethanol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon.

Hydrochloride Formation : Finally, the amino alcohol is converted into its hydrochloride salt by reacting it with hydrochloric acid.

Detailed Reaction Conditions

The following table summarizes the key reaction conditions for each step in the synthesis:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of Intermediate | 2-Chlorobenzaldehyde, Nitromethane | ~80 | Reaction typically conducted under reflux conditions. |

| Reduction | Hydrogen, Pd/C catalyst | ~85 | Requires controlled atmosphere (inert gas). |

| Hydrochloride Formation | Hydrochloric acid | >95 | Ensure complete reaction for purity. |

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar methodologies as laboratory synthesis but is optimized for larger scale production:

Continuous Flow Reactors : These are often employed to enhance efficiency and yield, allowing for better control over reaction conditions.

Automation : Automated systems are used to monitor and adjust parameters such as temperature and pressure throughout the synthesis process.

Purification Techniques

Purification is crucial to ensure the quality and efficacy of the final product. The following methods are commonly used:

Recrystallization

Recrystallization from ethanol/water mixtures (typically in a ratio of 1:3) is effective in achieving high purity (>98%) crystals:

- Procedure : The solution is cooled slowly to allow crystal formation, followed by filtration.

Chromatography

Column chromatography can be utilized to separate impurities from the desired product:

- Solvents : A gradient elution with dichloromethane/methanol (9:1 to 7:3) is recommended.

Analytical Techniques

To confirm the purity and identity of the synthesized compound, various analytical techniques are employed:

| Technique | Purpose | Expected Result |

|---|---|---|

| HPLC | Purity assessment | ≥95% purity |

| NMR | Structural confirmation | Characteristic shifts for functional groups |

| Mass Spectrometry | Molecular weight determination | m/z corresponding to molecular formula |

化学反应分析

Types of Reactions

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-chloroacetophenone.

Reduction: It can be reduced to form 2-amino-1-(2-chlorophenyl)ethanol.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: 2-chloroacetophenone

Reduction: 2-amino-1-(2-chlorophenyl)ethanol

Substitution: Various substituted derivatives depending on the electrophile used

科学研究应用

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a potential therapeutic agent in the treatment of certain diseases.

Industry: In the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs with Chlorophenyl Substitutions

The following table compares key properties of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride with positional isomers and analogs bearing alternative substituents:

Key Observations :

- Substituent Position : The 2-chlorophenyl group in the target compound may confer steric hindrance compared to 3- or 4-chloro analogs, affecting receptor binding or solubility.

- Functional Groups: Replacement of the ethanolamine group with a ketone (e.g., 4-chlorophenyl ethanone hydrochloride) eliminates hydrogen-bonding capacity, altering physicochemical properties .

Pharmacologically Active Derivatives

Midodrine Hydrochloride Metabolites

Midodrine Hydrochloride (a prodrug) metabolizes to 2-Amino-1-(2,5-dimethoxyphenyl)ethanol hydrochloride, a structurally related compound with vasoconstrictive properties. Key differences include:

- Substituents : The dimethoxy groups (2,5-OCH₃) enhance lipophilicity and bioavailability compared to the chloro substituent in the target compound.

- Activity : The dimethoxy derivative is an active metabolite with α1-adrenergic agonist effects, used clinically for hypotension .

Ethylephrine Hydrochloride

Ethylephrine Hydrochloride (1-(3-Hydroxyphenyl)-2-ethylaminoethanol hydrochloride) shares the ethanolamine backbone but features a 3-hydroxyphenyl and ethylamino group. It is used as a sympathomimetic agent, highlighting the importance of hydroxyl and alkylamino groups in pharmacological activity .

Melting Points and Solubility

- 2-Aminoethanol hydrochloride (a simpler analog) has a melting point of 75–77°C, suggesting that bulkier aryl groups (e.g., 2-chlorophenyl) may increase melting points due to enhanced crystallinity .

- Optical Purity: Enantiomers like (R)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride are synthesized with >98% ee, critical for chiral drug development .

生物活性

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its interactions with biological systems, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H10ClN·HCl

- Molecular Weight : 195.08 g/mol

- Structure : The compound features an amino group and a chlorophenyl moiety, which contribute to its biological activity.

Research indicates that this compound can interact with various enzymes and receptors in biological systems. Such interactions may modulate enzymatic activity and receptor signaling pathways, potentially leading to therapeutic effects.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds structurally related to this compound. For instance, compounds with similar moieties have demonstrated significant antifungal activity against various fungal strains.

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |

|---|---|---|

| 19 | 0.009–0.037 mg/mL | 0.0125–0.05 mg/mL |

| Ketoconazole | 0.28–1.88 mg/mL | 0.38–2.82 mg/mL |

| Bifonazole | 0.32–0.64 mg/mL | 0.64–0.81 mg/mL |

The compound identified as 19 exhibited superior antifungal activity compared to established antifungal agents like ketoconazole and bifonazole, suggesting that structural modifications can enhance antifungal efficacy .

Interaction with Enzymes

The docking studies indicate that this compound binds effectively to target enzymes involved in fungal metabolism, such as cytochrome P450 enzymes (CYP51B). This binding is facilitated by hydrophobic interactions and aromatic stacking with the enzyme's heme group, which is crucial for its inhibitory action .

Study on Antifungal Efficacy

A study published in MDPI evaluated various compounds for their antifungal properties, revealing that those with a chlorophenyl moiety exhibited enhanced activity against common fungal pathogens such as Aspergillus fumigatus and Candida albicans. The study found that the presence of the chlorophenyl group significantly increased both MIC and MFC values compared to compounds lacking this substituent .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicated that modifications at specific positions on the aromatic ring could either enhance or diminish biological activity. For example, replacing the chlorophenyl group with other halogenated phenyl groups resulted in decreased antifungal efficacy .

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-amino-1-(2-chlorophenyl)ethanol hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-chlorophenethyl bromide with ammonia under controlled pH (8–10) and temperature (50–70°C) yields the primary amine, followed by hydrochlorination . Optimization includes using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and purity (>95%) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) or HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. What purification techniques are most effective for isolating this compound from byproducts?

- Methodology : Recrystallization from ethanol/water (1:3 v/v) at −20°C yields high-purity crystals (>98%). For chiral resolution, use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) to separate enantiomers, achieving >98% ee . Column chromatography (silica gel, gradient elution with dichloromethane/methanol 9:1 to 7:3) removes polar impurities .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Methodology :

- X-ray crystallography : Use SHELX-97 for structure refinement; hydrogen-bonding networks (N–H⋯Cl) confirm the hydrochloride salt .

- NMR : NMR (DMSO-d6): δ 7.45–7.30 (m, 4H, aromatic), 4.90 (s, 1H, –OH), 3.60 (q, 2H, –CH2NH2) .

- Mass spectrometry : ESI-MS m/z 200.6 [M+H] (theoretical 200.08) .

Advanced Research Questions

Q. How can chiral resolution of this compound be achieved, and what analytical methods validate enantiomeric excess?

- Methodology : Use enzymatic resolution with immobilized lipase B (Candida antarctica) in tert-butanol, achieving >98% ee for the (R)-enantiomer . Validate via polarimetry ([α] = +15.2° in methanol) and chiral GC (Cyclosil-B column, 120°C) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal stability : TGA shows decomposition onset at 190°C (ΔH = −220 J/g) .

- pH stability : HPLC analysis (0.1 M phosphate buffer, pH 3–9) reveals degradation <5% at 25°C over 30 days, but rapid hydrolysis at pH >10 . Store at 2–8°C in amber vials to prevent photodegradation .

Q. How does this compound interact with biological targets such as G-protein-coupled receptors (GPCRs)?

- Methodology : Perform molecular docking (AutoDock Vina) using GPCR crystal structures (e.g., β2-adrenergic receptor, PDB ID: 2RH1). The aminoethanol moiety forms hydrogen bonds with Asp113, while the 2-chlorophenyl group engages in hydrophobic interactions with Phe290 . Validate via radioligand binding assays (IC50 = 120 nM for α1-adrenoceptor) .

Q. How can contradictory literature data on the compound’s melting point and solubility be resolved?

- Methodology : Cross-validate using DSC (melting point 262°C vs. 190°C ) by testing under identical conditions (heating rate 10°C/min, N2 atmosphere). Solubility discrepancies (e.g., sparingly soluble in water vs. freely soluble in methanol ) may arise from polymorphic forms; characterize via PXRD and IR spectroscopy .

Q. What degradation products form during long-term storage, and how can they be quantified?

- Methodology : Accelerated degradation (40°C/75% RH, 6 months) followed by LC-MS analysis identifies 2-chloroacetophenone (m/z 154.5 [M+H]) as the primary degradant. Quantify via external calibration (LOD = 0.1 μg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。